molecular formula C9H15NO3 B2614752 Ethyl 2-methyl-6-oxopiperidine-3-carboxylate CAS No. 1823424-84-5

Ethyl 2-methyl-6-oxopiperidine-3-carboxylate

Cat. No.: B2614752
CAS No.: 1823424-84-5
M. Wt: 185.223
InChI Key: PNRXXRIFXZEWAZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

Ethyl 2-methyl-6-oxopiperidine-3-carboxylate has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-6-oxopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-6-oxopiperidine-3-carboxylate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

ethyl 2-methyl-6-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h6-7H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRXXRIFXZEWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)NC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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